molecular formula C13H10NNaO5S B12691135 Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate CAS No. 79410-64-3

Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate

Cat. No.: B12691135
CAS No.: 79410-64-3
M. Wt: 315.28 g/mol
InChI Key: SLNBXXGUWGADSV-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate (CAS 79410-64-3) is a naphthalene-based organic compound with the molecular formula C 13 H 10 NNaO 5 S and a molecular weight of 315.28 g/mol . It is also known by the synonym sodium 4-hydroxy-6-(prop-2-enoylamino)naphthalene-2-sulfonate, which clarifies that the "1-oxoallyl" group is an acrylamido moiety . This structural feature, containing both a sulphonate group and an acrylamide derivative, makes it a valuable intermediate in synthetic chemistry. Researchers utilize this compound in the development of more complex structures, such as heterocyclic monoazo dyes . Its properties, including a calculated LogP of 4.09 and a polar surface area of 118.40 Ų , are relevant for studies on molecular design, solubility, and reactivity. The compound is supplied as a high-purity material for laboratory use. This product is intended for research purposes and is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

CAS No.

79410-64-3

Molecular Formula

C13H10NNaO5S

Molecular Weight

315.28 g/mol

IUPAC Name

sodium;4-hydroxy-6-(prop-2-enoylamino)naphthalene-2-sulfonate

InChI

InChI=1S/C13H11NO5S.Na/c1-2-13(16)14-9-4-3-8-5-10(20(17,18)19)7-12(15)11(8)6-9;/h2-7,15H,1H2,(H,14,16)(H,17,18,19);/q;+1/p-1

InChI Key

SLNBXXGUWGADSV-UHFFFAOYSA-M

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

The preparation of amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves the reaction of an alkylamine (R-NH2) with a phosphate ester (PO(OH)3). The reaction is typically carried out under controlled temperature and reaction conditions to ensure high purity of the final product. Industrial production methods also follow similar synthetic routes, with strict control over reaction parameters to achieve consistent quality .

Chemical Reactions Analysis

Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves their interaction with cell membranes and proteins. These compounds can alter the surface tension of cell membranes, leading to changes in membrane permeability and fluidity. They may also interact with proteins, affecting their folding and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s surfactant properties .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below highlights key structural differences and similarities between the target compound and related naphthalene sulphonates:

Compound Name Substituents Molecular Formula CAS Number Key Applications
Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate 4-hydroxy, 6-(1-oxoallyl)amino, 2-sulphonate C₁₃H₁₁NNaO₆S Not explicitly listed* Dye intermediate, textile colorant
Disodium 5-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-4-hydroxy-6-(methylamino)naphthalene-2-sulphonate () Bromo, azo, methylamino C₂₄H₁₈BrN₅Na₂O₉S₂ Not provided Reactive dye for cellulose fibers
Acid Brown 88 () 4-hydroxy, 6-phenylamino, 3-azo-4-sulphonatophenyl, 2-sulphonate C₂₂H₁₅N₃Na₂O₇S₂ 6222-56-6 Acid dye for wool and silk
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate () 6-amino, 5-azo-(ethylphenylsulphonyl), 4-hydroxy C₂₄H₂₂N₄NaO₆S₂ 70865-30-4 Metal-complex dye for synthetic fibers
Sodium 8-[(2-hydroxy-1-naphthyl)azo]naphthalene-2-sulphonate () 8-azo-(2-hydroxynaphthyl), 2-sulphonate C₂₀H₁₃N₂NaO₄S 85136-41-0 Direct dye for paper and leather

Related compounds with hydroxy and sulphonate groups, such as 4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid sodium salt, have CAS 6259-53-6 .

Physicochemical Properties

  • Solubility: The sulphonate group enhances water solubility, critical for dye applications. Brominated derivatives (e.g., ) exhibit reduced solubility compared to non-halogenated analogs .
  • Stability: Azo-linked compounds (e.g., Acid Brown 88) are prone to photodegradation, whereas the (1-oxoallyl)amino group in the target compound may confer greater UV stability .
  • Spectral Properties : Azo dyes (e.g., ) absorb strongly in the visible range (λₘₐₓ 450–600 nm), while hydroxy-substituted naphthalene sulphonates often fluoresce under UV light .

Toxicological and Environmental Profiles

  • Azo dyes can release carcinogenic aromatic amines upon reductive cleavage .
  • Biodegradability: Sulphonated naphthalenes generally exhibit low biodegradability.

Research Findings and Data

Regulatory Considerations

  • EU Regulations : Compounds like Acid Brown 88 must comply with REACH and restrictions on hazardous substances (). Brominated dyes may require additional risk assessments .

Biological Activity

Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate, also known by its IUPAC name, is a sulfonated naphthalene derivative with diverse biological activities. Its structure includes a naphthalene core substituted with hydroxyl and sulfonate groups, as well as an allylamine moiety, which contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10NNaO5S
  • Molecular Weight : 315.277 g/mol
  • CAS Number : 79410-64-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Character : The compound exhibits strong electrophilic properties, allowing it to form covalent bonds with biological macromolecules, including proteins and nucleic acids. This can lead to alterations in cellular functions and pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar to other naphthoquinone derivatives, this compound can generate ROS, which play a dual role in cell signaling and apoptosis induction. Elevated ROS levels can lead to oxidative stress, damaging cellular components and promoting cell death in cancer cells .
  • DNA Intercalation : The planar structure of the naphthalene core enables intercalation between DNA base pairs, potentially disrupting replication and transcription processes .

Antitumoral Activity

Research indicates that this compound possesses significant antitumoral properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis via ROS-mediated pathways.
  • Inhibition of topoisomerase enzymes, crucial for DNA replication .

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various bacterial strains. Its effectiveness is hypothesized to stem from its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Study on Antitumoral Effects

A study evaluated the effects of this compound on human colon cancer cells (HCT-116). Results indicated:

  • A dose-dependent reduction in cell viability.
  • Increased levels of oxidative stress markers in treated cells compared to controls.
Concentration (µg/mL)Cell Viability (%)ROS Levels (µM)
01000
10755
505015
1003025

Study on Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed:

  • Inhibition zones indicating effective antimicrobial action.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

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